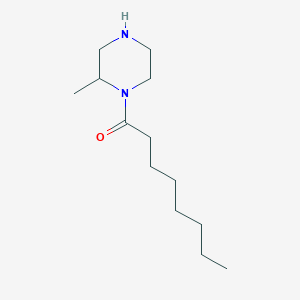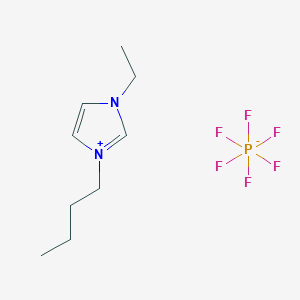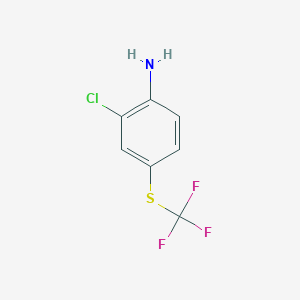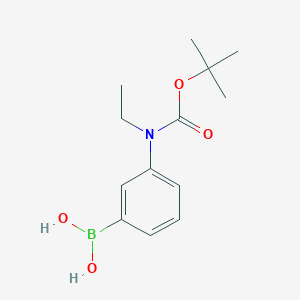
(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid: is an organoboron compound that has garnered interest in the field of organic chemistry due to its versatility and potential applications in various chemical reactions. This compound is characterized by the presence of a boronic acid group attached to a tetrahydroquinoline ring, which is further protected by a tert-butoxycarbonyl group.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon centers for bond formation .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a transition metal, such as palladium . The newly formed metal-boron bond can then undergo oxidative addition with an electrophilic organic group, forming a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by 1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid, is a key step in many synthetic pathways. It allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this reaction depend on the specific context of the synthesis, but generally, it enables the construction of complex organic molecules from simpler precursors .
Result of Action
The result of the action of 1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals, polymers, and other chemically complex structures .
Action Environment
The efficacy and stability of 1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid, like other boronic acids, can be influenced by various environmental factors. These include the presence of a suitable transition metal catalyst (such as palladium), the pH of the reaction environment, and the temperature . The Suzuki-Miyaura reaction is known for its tolerance to a wide range of reaction conditions, contributing to its widespread use in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid typically involves the following steps:
Formation of the Tetrahydroquinoline Ring: The tetrahydroquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Protection of the Amine Group: The amine group in the tetrahydroquinoline ring is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Borylation: The protected tetrahydroquinoline is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can undergo oxidation to form the corresponding boronic ester or borate.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products Formed:
Suzuki-Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.
Oxidation: Formation of boronic esters or borates.
Reduction: Formation of borane derivatives.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Catalysis: Acts as a catalyst in various organic transformations.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Bioconjugation: Used in the development of bioconjugates for targeted drug delivery and imaging.
Industry:
Material Science: Utilized in the synthesis of advanced materials such as polymers and nanomaterials.
Agriculture: Potential use in the development of agrochemicals.
Comparison with Similar Compounds
(1-tert-Butoxycarbonyl-1H-pyrazole-4-yl)boronic acid: Similar structure with a pyrazole ring instead of a tetrahydroquinoline ring.
N-(tert-Butoxycarbonyl)indole-2-boronic acid: Contains an indole ring instead of a tetrahydroquinoline ring.
Uniqueness:
Tetrahydroquinoline Ring: The presence of the tetrahydroquinoline ring in (1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid provides unique electronic and steric properties that can influence its reactivity and selectivity in chemical reactions.
Versatility: The compound’s versatility in undergoing various chemical reactions, such as Suzuki-Miyaura coupling, oxidation, and reduction, makes it a valuable tool in organic synthesis.
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-7-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-14(2,3)20-13(17)16-8-4-5-10-6-7-11(15(18)19)9-12(10)16/h6-7,9,18-19H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYNWTITBYUFJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CCCN2C(=O)OC(C)(C)C)C=C1)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6330574.png)
![3-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole](/img/structure/B6330584.png)
amine](/img/structure/B6330586.png)










